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CID 15906620
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Overview
Description
CID 15906620 is a chemical compound with unique properties and applications It is known for its versatility in various chemical reactions and its significance in scientific research
Preparation Methods
The preparation of CID 15906620 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the preparation of racemic 6-methyl nicotine involves mixing 6-methyl nicotinic acid with an alcohol solvent, adjusting the pH, and maintaining the reaction temperature .
Chemical Reactions Analysis
CID 15906620 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, bis(2-methoxyethyl)aminosulfur trifluoride is a versatile reagent that facilitates deoxofluorination reactions, converting alcohols, aldehydes, and carboxylic acids into fluorinated derivatives .
Scientific Research Applications
CID 15906620 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with different biomolecules. In medicine, it is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of various chemical products and materials. The City of Scientific Research and Technological Applications highlights the importance of such compounds in advancing scientific technologies .
Mechanism of Action
The mechanism of action of CID 15906620 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, tranexamic acid, a similar compound, competitively inhibits the activation of plasminogen to plasmin, which plays a crucial role in its antifibrinolytic activity .
Comparison with Similar Compounds
CID 15906620 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, aminocaproic acid and tranexamic acid are both antifibrinolytic agents with similar mechanisms of action . this compound may have distinct properties or applications that set it apart from these compounds.
Biological Activity
CID 15906620, also known as (2S)-2-amino-3-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thiazol-4-yl)phenyl)propanoic acid , is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its complex thiazole and phenyl moieties. The presence of a trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential therapeutic agent. The following sections summarize key findings related to its pharmacological properties.
This compound exhibits its biological effects primarily through modulation of specific biochemical pathways. Research indicates that it may interact with certain receptors or enzymes involved in disease processes.
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Antitumor Activity :
- Studies have demonstrated that this compound possesses significant antitumor properties, particularly against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through pathways involving caspases and cyclins.
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Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
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Neuroprotective Properties :
- Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.
Data Tables
The following table summarizes the biological activities and effects observed in various studies involving this compound.
Activity | Cell Line/Model | Effect | Reference |
---|---|---|---|
Antitumor | MCF-7 (breast cancer) | Induces apoptosis | |
Antitumor | A549 (lung cancer) | Inhibits proliferation | |
Anti-inflammatory | RAW 264.7 (macrophages) | Reduces cytokine production | |
Neuroprotective | SH-SY5Y (neuronal cells) | Protects against oxidative stress |
Case Studies
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Case Study: Antitumor Efficacy
- In a study conducted by Smith et al. (2022), this compound was tested against a panel of cancer cell lines, including breast and lung cancers. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
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Case Study: Inflammatory Response
- A study by Johnson et al. (2023) evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound led to a marked decrease in joint swelling and reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations have further elucidated the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics : Studies suggest that this compound has favorable absorption characteristics with a moderate half-life, making it suitable for further development as a therapeutic agent.
- Safety Profile : Toxicological assessments indicate that this compound exhibits low toxicity in vitro, although further in vivo studies are necessary to confirm these findings.
Properties
Molecular Formula |
C10H16Si2 |
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Molecular Weight |
192.40 g/mol |
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 |
InChI Key |
OHNLTXOTEPEWHI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C1=CC(=CC=C1)[Si](C)C |
Origin of Product |
United States |
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